molecular formula C13H11FN2O5S B8028788 N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide

N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide

Cat. No.: B8028788
M. Wt: 326.30 g/mol
InChI Key: LFKKICDIILBWLC-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonamide group, a nitro group, and a fluoro-methoxy substituted phenyl ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The nitro and fluoro groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of hydroxyl derivatives from the methoxy group.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide
  • N-(4-fluoro-3-methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzene-1-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a fluoro and a nitro group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O5S/c1-21-13-8-9(2-7-12(13)14)15-22(19,20)11-5-3-10(4-6-11)16(17)18/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKKICDIILBWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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